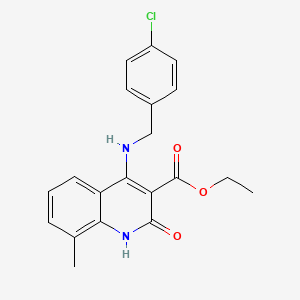

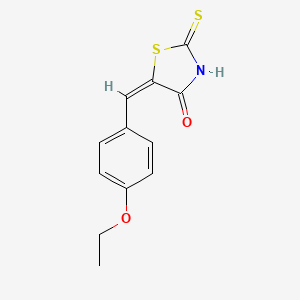

Ethyl 4-((4-chlorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (4-chlorobenzyl)aminoacetate, also known as ethyl 4-chlorobenzyl carbamate, is a chemical compound. Another compound, tert-Butyl 3- (4-chlorobenzyl)amino propanoate, has a linear formula of C14H20O2N1Cl1 .

Synthesis Analysis

N-benzylation of isatoic anhydride in the presence of sodium hydride base is a common reaction that produces byproducts . The reaction of isatoic anhydride and 4-chlorobenzyl chloride was carried out in the presence of sodium hydride base and N, N -dimethylacetamide (DMAc) as a solvent .

Molecular Structure Analysis

The molecular formula of Ethyl (4-chlorobenzyl)aminoacetate is C11H12ClNO3. Another compound, ethyl [ (4-chlorobenzyl)amino]acetate, has a linear formula of C11H14ClNO2 .

Chemical Reactions Analysis

The N-benzylation of isatoic anhydride in the presence of sodium hydride base is a common reaction that produces byproducts . The yield of one of the byproducts was greater than that of the desired product .

Physical And Chemical Properties Analysis

Ethyl (4-chlorobenzyl)aminoacetate has a molecular weight of 241.67 g/mol. Another compound, ethyl [ (4-chlorobenzyl)amino]acetate, has a molecular weight of 227.693 .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

Research has explored the synthesis of quinoline derivatives for their potential antimicrobial properties. For instance, the synthesis and characterization of new quinazolines have demonstrated promising antibacterial and antifungal activities against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds, through their structural modifications, offer a pathway for developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Synthetic Versatility for Heterocyclic Chemistry

Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, a compound with a similar structural motif, serves as a versatile synthon for the synthesis of novel heterocyclic compounds. This versatility is highlighted in the preparation of novel perianellated tetracyclic heteroaromatics, indicating the potential of such quinoline derivatives in expanding the repertoire of heterocyclic chemistry for various applications, including drug development (Mekheimer et al., 2005).

Applications in Drug Synthesis and Medicinal Chemistry

Quinoline-3-carboxylates have been synthesized from o-aminobenzophenones, demonstrating a methodological advance in the synthesis of potentially bioactive compounds. Such developments underscore the role of quinoline derivatives in medicinal chemistry, providing a foundation for the creation of new therapeutic agents (Krishnakumar et al., 2012).

Contribution to Organic Synthesis Methods

The study of quinoline derivatives extends to exploring their chemical reactivity and synthetic applications. For example, the alkylation of ethyl esters of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid has provided insights into the influence of substituent structure on reaction outcomes, contributing valuable information to the field of organic synthesis (Ukrainets et al., 2006).

Eigenschaften

IUPAC Name |

ethyl 4-[(4-chlorophenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3/c1-3-26-20(25)16-18(22-11-13-7-9-14(21)10-8-13)15-6-4-5-12(2)17(15)23-19(16)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRWOCQWLLZOSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((4-chlorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2400309.png)

![Tert-butyl (3S,4S)-4-[acetyl(methyl)amino]-3-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate](/img/no-structure.png)

![1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2400311.png)

![2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2400320.png)

![methyl 3-(3-chloro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2400323.png)